1,3-DIMETHYL-5-({1-[(3-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
The compound 1,3-dimethyl-5-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione features a six-membered 1,3-diazinane-4,6-dione core with a methylidene bridge linked to a substituted indole moiety and a sulfanylidene (C=S) group. Key structural attributes include:
- 1,3-Dimethyl groups on the diazinane ring, enhancing steric stability.
- Sulfanylidene moiety, which may influence electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
1,3-dimethyl-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-7-6-8-16(11-15)13-26-14-17(18-9-4-5-10-20(18)26)12-19-21(27)24(2)23(29)25(3)22(19)28/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLYUDXZHPXYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-({1-[(3-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes may involve cyclocondensation reactions, where starting materials such as 5-amino-1,3-dimethylpyrazole undergo cyclization with appropriate reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-({1-[(3-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and diazinane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,3-DIMETHYL-5-({1-[(3-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({1-[(3-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Rings
The compound’s 1,3-diazinane-4,6-dione core distinguishes it from five-membered heterocycles like thiazolidinones (e.g., ’s thiazolidinone derivative). Key differences include:
Substituent Effects
Indole vs. Pyrazole Moieties :
- The indole group in the target compound is associated with serotonin receptor interactions, whereas pyrazole derivatives (e.g., ’s 7a/7b) often exhibit kinase inhibitory activity due to their planar, aromatic structure .
- The 3-methylphenylmethyl substituent on the indole increases lipophilicity (logP ~3.5 estimated), likely improving blood-brain barrier permeability compared to less lipophilic pyrazole analogs .
- Sulfanylidene (C=S) vs.
Research Findings and Hypothetical Data
Table 1: Comparative Pharmacological Hypotheses
Key Observations:
- The target compound’s indole substituent may prioritize CNS activity over the metabolic effects seen in thiazolidinones.
- Lower synthetic yield compared to pyrazoles () reflects the complexity of assembling the diazinane-indole scaffold .
Biological Activity
1,3-DIMETHYL-5-({1-[(3-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole nucleus, which is associated with various biological activities. Its IUPAC name and chemical structure are as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1,3-dimethyl-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 401.50 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole structure allows for high-affinity binding to multiple receptors, influencing several biological processes such as:
- Antiviral Activity: The compound has shown promise in inhibiting viral replication through interference with viral entry or replication mechanisms.
- Anticancer Properties: It exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects: Preliminary studies suggest activity against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Biological Activity Data
Several studies have reported on the biological activity of the compound. Below is a summary of findings from key research articles:
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of related indole derivatives, compounds similar to 1,3-DIMETHYL-5 demonstrated significant activity against MRSA with MIC values indicating potent inhibition. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
Case Study 2: Anticancer Potential
Research focusing on the anticancer potential of this compound revealed that it effectively induced apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to cell death.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
